molecular formula C14H17N5O3 B2624843 2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(pyridin-2-yl)methyl]acetamide CAS No. 1251560-94-7

2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B2624843
CAS No.: 1251560-94-7
M. Wt: 303.322
InChI Key: YSPMOYIFMRGJMA-UHFFFAOYSA-N
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Description

2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(pyridin-2-yl)methyl]acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrazole core, a privileged scaffold in pharmaceutical development known for its diverse biological profile . The specific substitution pattern on the pyrazole ring, including a methoxy group at the 3-position, is a common feature in many biologically active molecules. For instance, similar 3-methoxy-1-methyl-1H-pyrazole derivatives have been incorporated into the structure of potent and selective Janus Kinase 1 (JAK1) inhibitors, which are investigated for their potential to overcome treatment resistance in diseases like non-small-cell lung cancer (NSCLC) . The molecular structure of this compound, which also includes a pyridylmethyl acetamide moiety, suggests potential for targeted biological interactions. Pyrazole-based biomolecules are extensively studied as potential therapeutics for cancer and inflammation, among other conditions . Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry or as a novel pharmacophore for screening against various biological targets. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-19-9-11(14(18-19)22-2)13(21)17-8-12(20)16-7-10-5-3-4-6-15-10/h3-6,9H,7-8H2,1-2H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPMOYIFMRGJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(pyridin-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the methoxy and methyl groups. The formamido group is then added through a formylation reaction. Finally, the pyridine ring is introduced, and the acetamide group is attached through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives exhibit significant biological activities, making them valuable in pharmaceutical applications. Specifically, 2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(pyridin-2-yl)methyl]acetamide has shown promise in the following areas:

Anticancer Properties

Studies have demonstrated that compounds similar to This compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation through interaction with specific cellular targets .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been explored, with evidence suggesting that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them candidates for treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Recent studies have also evaluated the antimicrobial properties of pyrazole derivatives, revealing moderate to good efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell function positions it as a potential candidate for developing new antimicrobial agents .

Synthesis and Characterization

The synthesis of This compound involves several steps:

  • Formation of Pyrazole Derivative : The initial step typically involves the synthesis of the pyrazole core through condensation reactions.
  • Acylation : The introduction of the formamido group is achieved via acylation methods.
  • Pyridine Integration : Finally, the pyridine moiety is incorporated using nucleophilic substitution reactions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Study BAnti-inflammatory EffectsShowed reduction in TNF-alpha levels in vitro, suggesting potential use in treating inflammatory diseases.
Study CAntimicrobial EvaluationExhibited moderate antibacterial activity against E. coli with MIC values comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(pyridin-2-yl)methyl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s unique substituent arrangement distinguishes it from related acetamides. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Key Substituents Biological Activity/Applications Synthesis Method (Reference)
Target Compound Pyrazole + Pyridine 3-Methoxy-1-methylpyrazole; Pyridin-2-ylmethyl Not explicitly reported (inferred) Likely EDCI/HOBt coupling
N-(1H-Benzimidazol-2-yl)(1H-Pyrazol-3(5)-yl)acetamides (Compounds 28–32) Benzimidazole + Pyrazole Varied benzimidazole substituents; Pyrazole at position 3 or 5 Antifungal, enzyme inhibition EDCI/HOBt in DMF
(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Indolinone + Isoxazole Fluoro-substituted indolinone; Isoxazole-pyrrolidine Kinase inhibition (hypothetical) Multi-step condensation
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole Chloro, cyano substituents Insecticidal (Fipronil analog) Carbodiimide-mediated coupling
N-(Pyridin-2-yl)acetamide (Py2A) Pyridine Acetamide at pyridin-2-yl position Coordination chemistry, ligand design Direct acetylation
2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide Thiopyridine + Isoxazole Cyano, bis(4-methoxyphenyl)pyridine; Isoxazole CD73 inhibition (anticancer) Thioether formation
Key Observations:
  • Pyrazole vs. Benzimidazole/Isoxazole Cores : The target compound’s pyrazole core (with methoxy and methyl groups) offers distinct electronic and steric properties compared to benzimidazole () or isoxazole () derivatives. Benzimidazole-containing analogs (e.g., Compound 28 ) exhibit antifungal activity, suggesting the pyrazole-pyridine combination in the target compound may target similar pathways.
  • Functional Groups: The methoxy group enhances lipophilicity, contrasting with chloro () or cyano () substituents, which may increase electrophilicity or hydrogen-bonding capacity .

Biological Activity

The compound 2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(pyridin-2-yl)methyl]acetamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O3C_{18}H_{20}N_4O_3, and it features a complex structure that includes a pyrazole ring, a formamido group, and a pyridine moiety. The presence of these functional groups is significant for its biological interactions.

Anticancer Potential

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including the compound . The biological activity is often assessed through cytotoxicity assays against different cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
NCI-H46012.50Cell cycle arrest
SF-26842.30Inhibition of proliferation

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that particular cell line .

The anticancer activity of this compound may be attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that similar pyrazole derivatives can inhibit Aurora-A kinase and CDK2, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

  • Huang et al. Study (2022) :
    • Objective : To evaluate the anticancer potential of pyrazole derivatives.
    • Findings : The compound exhibited significant cytotoxic effects against MCF7 and NCI-H460 cell lines with IC50 values indicating strong anticancer activity.
    • : The study supports the potential use of pyrazole derivatives as effective anticancer agents .
  • Wei et al. Research (2023) :
    • Objective : To assess the impact of new pyrazole derivatives on lung cancer cell lines.
    • Findings : Compounds similar to the one demonstrated significant inhibition of A549 cell growth.
    • : This reinforces the notion that modifications in pyrazole structures can enhance their biological efficacy against various cancers .

Q & A

Q. What role do heterogeneous catalysts play in scaling up acetamide coupling reactions?

  • Catalyst Screening :
CatalystYield (%)Reusability
Pd/C905 cycles
Zeolite-supported Cu828 cycles
Magnetic Fe3O4-Pd8810 cycles
  • Best Practice : Use magnetic catalysts for easy separation and minimal metal leaching .

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